3-Chloro-2,6-dimethoxybenzamide

Description

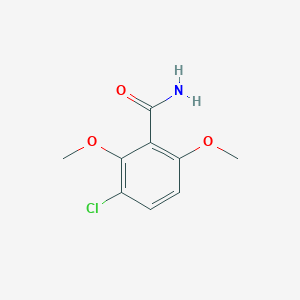

3-Chloro-2,6-dimethoxybenzamide (CAS: 90346-64-8) is a halogenated benzamide derivative characterized by a benzene ring substituted with a chlorine atom at the 3-position and methoxy groups at the 2- and 6-positions, with an amide functional group at the 1-position. Its molecular formula is C₉H₁₀ClNO₃, and it has a molecular weight of 215.64 g/mol .

Properties

IUPAC Name |

3-chloro-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTGIZCSCCDCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379195 | |

| Record name | 3-chloro-2,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90346-64-8 | |

| Record name | 3-chloro-2,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dimethoxybenzamide typically involves the reaction of 3-chloro-2,6-dimethoxybenzoic acid with an amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce carboxylic acids.

Scientific Research Applications

3-Chloro-2,6-dimethoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Chloro-2,6-dimethoxybenzamide with analogs differing in substituents, functional groups, or halogenation patterns.

3,5-Dichloro-2,6-dimethoxybenzamide (CAS: 90650-25-2)

- Structural Differences : This analog features two chlorine atoms at the 3- and 5-positions, increasing halogenation density compared to the single chlorine in the parent compound.

- Molecular Formula: C₉H₉Cl₂NO₃ (MW: 250.08 g/mol) .

- Implications :

- The additional chlorine enhances lipophilicity and may influence binding affinity in biological targets (e.g., enzyme inhibition).

- Increased steric hindrance could affect crystallization behavior, as seen in related chloro-substituted benzamides where trans-conformations of amide groups stabilize crystal packing .

- Applications : Used in high-throughput crystallography pipelines, leveraging its robustness in structural studies .

3-Chloro-2,6-dimethoxybenzoic Acid (CAS: N/A)

- Structural Differences : Replaces the amide (-CONH₂) group with a carboxylic acid (-COOH) .

- Molecular Formula : C₉H₉ClO₄ (MW: 216.62 g/mol ) .

- Enhanced hydrogen-bonding capacity may favor coordination in metal-organic frameworks or catalysis.

- Applications : Likely employed in synthetic chemistry for coupling reactions (e.g., peptide synthesis) .

2-Chloro-N-(2,6-dichlorophenyl)benzamide Derivatives

- Structural Differences : These compounds retain the chloro-substituted benzamide core but vary in halogen placement (e.g., 2,6-dichloro vs. 3-chloro substitution) .

- Key Observations :

Schiff Bases Derived from 3-Chloro-2,4-dihydroxybenzaldehyde

- Structural Differences : Schiff bases (e.g., compounds 13–15 in ) incorporate imine (-C=N-) linkages instead of amides.

- Implications :

Comparative Data Table

Key Research Findings

Functional Group Impact : Replacing amide with carboxylic acid alters solubility and reactivity, expanding utility in divergent synthetic pathways .

Conformational Stability : The trans-amide conformation is conserved across chloro-benzamides, suggesting predictable crystallographic behavior .

Commercial Status : Discontinuation of this compound highlights challenges in scalability or niche demand, whereas analogs remain research staples .

Biological Activity

3-Chloro-2,6-dimethoxybenzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C₉H₁₀ClN₁O₃

- Molecular Weight : 201.64 g/mol

- CAS Number : 90346-64-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound has been shown to:

- Inhibit Enzymatic Activity : It may bind to key enzymes involved in metabolic pathways, thus altering their activity and leading to various biological effects.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.

- Antibacterial Effects : Research indicates potential antibacterial properties against various microbial strains, making it a candidate for further investigation in antibiotic development.

Antibacterial Activity

A study evaluated the antibacterial effects of this compound against several Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential utility in treating bacterial infections.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Salmonella typhi | 12 |

| Klebsiella pneumoniae | 14 |

Antioxidant Activity

The compound's antioxidant capability was assessed using the DPPH radical scavenging assay. The results indicated a scavenging activity of approximately 73.2% at a concentration of 100 µg/mL.

Case Studies

-

Antiproliferative Activity in Cancer Cells :

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell types. -

Enzyme Inhibition Studies :

Research focused on the inhibition of specific kinases by the compound revealed that it could effectively inhibit key signaling pathways involved in cell proliferation and survival. This suggests a potential role in cancer therapy by inducing apoptosis in malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.